![molecular formula C9H7NO2 B13681759 7-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13681759.png)
7-Methylbenzo[c]isoxazole-3-carbaldehyde
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Overview
Description
7-Methylbenzo[c]isoxazole-3-carbaldehyde is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions .
Preparation Methods
The synthesis of 7-Methylbenzo[c]isoxazole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is typically catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
7-Methylbenzo[c]isoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoxazole ring are replaced with other groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methylbenzo[c]isoxazole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methylbenzo[c]isoxazole-3-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as serotonin reuptake inhibitors, which can have antidepressant effects . The compound’s structure allows it to bind to various biological targets, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
7-Methylbenzo[c]isoxazole-3-carbaldehyde can be compared with other similar compounds, such as:
3-Methylbenzo[d]isoxazole-6-carbaldehyde: This compound has a similar structure but differs in the position of the methyl and aldehyde groups.
Isoxazole derivatives: Various isoxazole derivatives share the core isoxazole structure but have different substituents, leading to diverse biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7NO2 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
7-methyl-2,1-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c1-6-3-2-4-7-8(5-11)12-10-9(6)7/h2-5H,1H3 |
InChI Key |
PNNSZCAXDPEBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(ON=C12)C=O |
Origin of Product |
United States |
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